molecular formula C17H14BrClN2O3S B10942610 (5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-5-({5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene)-3-ethyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10942610
M. Wt: 441.7 g/mol
InChI Key: AUYYDVLXYJMISQ-ZSOIEALJSA-N
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Description

4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a bromine and chlorine-substituted phenoxy group, a furan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving sulfur and imidazole-containing compounds.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can interact with metal ions, while the sulfur atom can form covalent bonds with nucleophilic sites in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 4-((Z)-1-{5-[(4-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE
  • 4-((Z)-1-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE

Uniqueness

The presence of both bromine and chlorine atoms in the phenoxy group of 4-((Z)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-1-ETHYL-2-SULFANYL-1H-IMIDAZOL-5-ONE makes it unique compared to similar compounds

Properties

Molecular Formula

C17H14BrClN2O3S

Molecular Weight

441.7 g/mol

IUPAC Name

(5Z)-5-[[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14BrClN2O3S/c1-2-21-16(22)14(20-17(21)25)8-11-4-5-12(24-11)9-23-15-6-3-10(18)7-13(15)19/h3-8H,2,9H2,1H3,(H,20,25)/b14-8-

InChI Key

AUYYDVLXYJMISQ-ZSOIEALJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)NC1=S

Origin of Product

United States

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